molecular formula C13H15ClF2N2O5 B11788055 (R)-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride

(R)-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride

Cat. No.: B11788055
M. Wt: 352.72 g/mol
InChI Key: SRZJDTKYJGMMDB-UTONKHPSSA-N
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Description

®-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride is a complex organic compound that features a chroman ring system substituted with amino and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Nitration: The chroman ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Amination: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Introduction of the Difluoroacetate Group: The difluoroacetate group is introduced via an esterification reaction using ethyl difluoroacetate and a suitable catalyst.

    Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group or other oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Tin(II) chloride, hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives, oximes.

    Reduction: Amino derivatives.

    Substitution: Various substituted chroman derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, ®-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its chroman ring system is similar to that of many biologically active molecules, making it a useful tool for understanding biological processes.

Medicine

In medicinal chemistry, ®-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The difluoroacetate group can enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate: Lacks the hydrochloride salt form, which may affect its solubility and stability.

    Methyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its reactivity and biological activity.

    Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-dichloroacetate: Contains chlorine atoms instead of fluorine atoms, which can alter its chemical and biological properties.

Uniqueness

®-Ethyl 2-(4-amino-6-nitrochroman-4-yl)-2,2-difluoroacetate hydrochloride is unique due to the presence of both amino and nitro groups on the chroman ring, as well as the difluoroacetate group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15ClF2N2O5

Molecular Weight

352.72 g/mol

IUPAC Name

ethyl 2-[(4R)-4-amino-6-nitro-2,3-dihydrochromen-4-yl]-2,2-difluoroacetate;hydrochloride

InChI

InChI=1S/C13H14F2N2O5.ClH/c1-2-21-11(18)13(14,15)12(16)5-6-22-10-4-3-8(17(19)20)7-9(10)12;/h3-4,7H,2,5-6,16H2,1H3;1H/t12-;/m1./s1

InChI Key

SRZJDTKYJGMMDB-UTONKHPSSA-N

Isomeric SMILES

CCOC(=O)C([C@]1(CCOC2=C1C=C(C=C2)[N+](=O)[O-])N)(F)F.Cl

Canonical SMILES

CCOC(=O)C(C1(CCOC2=C1C=C(C=C2)[N+](=O)[O-])N)(F)F.Cl

Origin of Product

United States

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